An In-depth Technical Guide to the Chemical and Physical Properties of Camphene
An In-depth Technical Guide to the Chemical and Physical Properties of Camphene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camphene (C₁₀H₁₆) is a bicyclic monoterpene, a volatile organic compound found in a variety of plants and essential oils.[1][2] It is a significant compound in the fragrance and flavor industries and serves as a key precursor in the synthesis of other valuable chemicals, including camphor.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of camphene, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways. This information is intended to support researchers, scientists, and drug development professionals in their work with this versatile molecule.
Chemical Properties
Camphene is a flammable, colorless to white crystalline solid with a characteristic pungent, camphor-like odor.[1][4][5] It is a bicyclic organic compound, and its structure contains a double bond, making it reactive and susceptible to rearrangement, particularly in the presence of acids.[3]
Structure and Nomenclature
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IUPAC Name: 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane[4]
The structure of camphene consists of a bicyclo[2.2.1]heptane skeleton with two methyl groups at position 2 and an exocyclic methylene group at position 3.[1][4]
Physical Properties
A summary of the key physical properties of camphene is presented in the table below. These values represent the racemic mixture unless otherwise specified.
| Property | Value | References |
| Appearance | Colorless to white crystalline solid | [1][4][5] |
| Odor | Pungent, camphor-like | [1][4][5] |
| Melting Point | 48-52 °C (lit.) | [7][8][9] |
| Boiling Point | 159-160 °C (lit.) | [7][8] |
| Density | 0.85 g/mL at 25 °C (lit.) | [9] |
| Solubility in Water | 4.6 mg/L at 25 °C | [4] |
| Solubility in Organic Solvents | Very soluble in common organic solvents like ether, cyclohexane, and chloroform. Slightly soluble in ethanol. | [1][10] |
| Vapor Pressure | 3.00 mmHg at 20.00 °C | [11] |
| Flash Point | 26 °C (closed cup) | [5][12] |
| Refractive Index | 1.45514 | [10] |
Experimental Protocols
This section outlines general methodologies for determining the key physical and chemical properties of camphene.
Melting Point Determination (Capillary Method)
The melting point of a solid is a crucial indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry camphene is packed into a capillary tube to a height of 2-3 mm.[13]
-
Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or Thiele tube) is used.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[13]
Boiling Point Determination (Thiele Tube Method)
The boiling point is a key physical constant for a liquid.
Methodology:
-
Sample Preparation: A small volume of molten camphene (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[14]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[14]
-
Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary. The heat is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]
Solubility Determination
The solubility of camphene in various solvents can be determined quantitatively.
Methodology:
-
Preparation of Saturated Solution: An excess amount of camphene is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Separation and Analysis: The saturated solution is carefully separated from the undissolved solid. The concentration of camphene in the solution is then determined using an appropriate analytical technique, such as gas chromatography (GC). A study on the solubility of camphene in supercritical carbon dioxide utilized a dynamic off-line analysis method.[1][4]
Spectroscopic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds like camphene.
-
Sample Preparation: Camphene is typically dissolved in a volatile organic solvent (e.g., hexane or ethanol) before injection.
-
GC Conditions: A non-polar capillary column (e.g., DB-5MS) is commonly used. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of components. For example, an initial temperature of 50°C held for a few minutes, followed by a ramp of 5°C/min to 280°C.[5]
-
MS Conditions: Electron ionization (EI) at 70 eV is a standard method. The mass spectrometer scans a mass range (e.g., 35-450 amu) to detect the molecular ion and fragmentation patterns of camphene.[5] Identification is confirmed by comparing the mass spectrum and retention index with reference libraries like NIST.[5]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of camphene will show characteristic peaks for C-H stretching and bending, and a distinct peak for the C=C stretching of the exocyclic double bond. The NIST WebBook provides access to reference IR spectra for camphene.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the atoms in a molecule. The ¹H NMR spectrum of camphene will show distinct signals for the different types of protons, and their splitting patterns will provide information about adjacent protons. The ¹³C NMR spectrum will show signals corresponding to the different carbon atoms in the molecule. ChemicalBook provides access to the ¹H NMR spectrum of camphene.[15]
Chemical Pathways
Industrial Synthesis of Camphene
Industrially, camphene is produced by the catalytic isomerization of α-pinene, a major component of turpentine.[1][2] This reaction is typically carried out using a solid acid catalyst, such as titanium dioxide.
Caption: Industrial production of camphene from α-pinene.
Biosynthesis of Camphene
In nature, camphene is biosynthesized from linalyl pyrophosphate through a series of carbocationic intermediates. This enzymatic cyclization is a key step in the biosynthesis of many monoterpenes.
Caption: Biosynthetic pathway of camphene.
Conclusion
This technical guide has provided a detailed overview of the core chemical and physical properties of camphene. The tabulated data allows for easy reference, while the outlined experimental protocols offer a foundation for laboratory investigation. The visualizations of the industrial synthesis and biosynthesis pathways provide a clear understanding of the origins of this important monoterpene. This comprehensive information serves as a valuable resource for professionals in research, science, and drug development who are working with camphene.
References
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. Camphene | C10H16 | CID 6616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A method for generating quantitative vapor-phase infrared spectra of solids: results for phenol, camphor, menthol, syringol, dicyclopentadiene and naphthalene (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. scirp.org [scirp.org]
- 10. employees.oneonta.edu [employees.oneonta.edu]
- 11. camphene, 79-92-5 [thegoodscentscompany.com]
- 12. Camphene [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Camphene(79-92-5) 1H NMR spectrum [chemicalbook.com]
